N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride
Overview
Description
N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride is an organic compound with the molecular formula C12H19NO·HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound belongs to the class of phenoxyethanamines and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride typically involves the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then reacted with ethylamine to produce N-Ethyl-2-(3-ethylphenoxy)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxyethanamines.
Scientific Research Applications
N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(3-ethylphenoxy)ethanamine hydrochloride
- N-Propyl-2-(3-ethylphenoxy)ethanamine hydrochloride
- N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride
Uniqueness
N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride is unique due to its specific ethyl substitution pattern on the phenoxy group, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
N-ethyl-2-(3-ethylphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2;/h5-7,10,13H,3-4,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINPNZFSHIQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCNCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-03-1 | |
Record name | Ethanamine, N-ethyl-2-(3-ethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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